molecular formula C33H64O5 B1258508 1,2-Dipentadecanoyl-sn-glycerol

1,2-Dipentadecanoyl-sn-glycerol

Cat. No. B1258508
M. Wt: 540.9 g/mol
InChI Key: FWYXULJVROPNGE-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(15:0/15:0/0:0) is a 1,2-diacyl-sn-glycerol that has pentadecanoyl as 1- and 2-acyl groups. It is a diacylglycerol 30:0 and a 1,2-diacyl-sn-glycerol. It derives from a pentadecanoic acid.

Scientific Research Applications

Lipid Bilayer Behavior

1,2-Dipentadecanoyl-sn-glycerol is actively researched in the context of lipid bilayers and their phase transitions. Feng et al. (2005) conducted atomic force microscopy studies on lipid bilayers made from variants including 1,2-dipentadecanoyl-sn-glycerol. They discovered that the primary gel-fluid phase transition in these bilayers involves the development of anisotropic cracks in the gel phase, with a secondary phase transition occurring due to decoupling between the bilayer's leaflets. This decoupling is influenced by factors like the addition of transmembrane proteins or the creation of a highly defected gel phase, highlighting the complex behaviors at the microscopic level within lipid structures (Feng et al., 2005).

Polymorphism in Diacylglycerols

Research by Shannon et al. (2010) delved into the polymorphism of diacylglycerols, including 1,2-dipalmitoyl-sn-glycerol, a compound structurally similar to 1,2-Dipentadecanoyl-sn-glycerol. The study utilized techniques like X-ray diffraction, IR spectroscopy, and Raman spectroscopy to examine the polymorphism, revealing that optically active diglycerides exhibit significantly different thermal behaviors compared to optically inactive ones. This study contributes to understanding the polymorphic nature of diacylglycerols, which is crucial for applications in food science and material engineering (Shannon et al., 2010).

Metabolic Engineering and Biotechnology

1,2-Dipentadecanoyl-sn-glycerol is also a point of interest in biotechnological applications, especially in metabolic engineering. Clomburg and Gonzalez (2011) highlighted the engineering of Escherichia coli for the conversion of glycerol into 1,2-propanediol, showcasing the potential of glycerol and its derivatives in the production of fuels and reduced chemicals. This research paves the way for utilizing glycerol and its derivatives in creating sustainable and economically viable biochemical production processes (Clomburg & Gonzalez, 2011).

properties

Molecular Formula

C33H64O5

Molecular Weight

540.9 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1

InChI Key

FWYXULJVROPNGE-HKBQPEDESA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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